molecular formula C6H4N4O2 B1296475 Tetrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 7477-12-5

Tetrazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B1296475
CAS No.: 7477-12-5
M. Wt: 164.12 g/mol
InChI Key: SWQRDIZBVKQGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring with a carboxylic acid functional group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with sodium azide and carbon dioxide under high pressure and temperature to form the tetrazole ring . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Tetrazolo[1,5-a]pyridine-5-carboxylic acid can be synthesized through various methods, including multicomponent reactions that yield derivatives with high efficiency. For instance, a one-pot three-component reaction involving benzaldehydes, 1H-tetrazole-5-amine, and cyanoacetyl indole has been reported, showcasing the compound's versatility as a synthetic intermediate in pharmaceutical chemistry .

Antitumor Activity

Tetrazolo[1,5-a]pyridine derivatives have shown promising antitumor properties. Studies indicate that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of tetrazole rings enhances binding affinity to biological targets, making them valuable in drug discovery for cancer therapies .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. Its derivatives have been tested against bacteria and fungi, revealing effective inhibition of growth, which suggests potential applications in developing new antimicrobial agents .

Other Biological Functions

Beyond antitumor and antimicrobial activities, tetrazolo[1,5-a]pyridine compounds have been explored for their anti-inflammatory and analgesic properties. These effects can be attributed to their ability to modulate biochemical pathways involved in inflammation and pain perception .

Applications in Medicinal Chemistry

This compound serves as a scaffold for designing new drugs due to its ability to interact with various biological targets. The structural features of this compound allow for modifications that can enhance its pharmacological profiles:

Modification Effect References
Substitution on the pyridine ringIncreases selectivity for specific receptors
Alteration of carboxylic acid groupEnhances solubility and bioavailability
Combination with other heterocyclesBroadens biological activity spectrum

Material Science Applications

Recent studies have also indicated the potential use of this compound in materials science, particularly in the development of semiconducting materials. Its π-conjugated systems have shown stable transistor characteristics under repeated bias conditions, suggesting applications in organic electronics and optoelectronics .

Case Studies

Several case studies highlight the efficacy of tetrazolo[1,5-a]pyridine derivatives:

  • A study demonstrated the synthesis of various tetrazolo derivatives that exhibited significant antiproliferative effects against human cancer cell lines.
  • Another investigation focused on the antimicrobial efficacy of these compounds against resistant strains of bacteria, providing insights into their potential as new antibiotic agents.

Mechanism of Action

The mechanism of action of tetrazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

    Tetrazolo[1,5-a]pyridine-6-carboxylic acid: Similar structure but with the carboxylic acid group at the 6-position.

    Tetrazolo[1,5-a]quinoline: Features a quinoline ring instead of a pyridine ring.

    Imidazo[4,5-b]pyridine: Contains an imidazole ring fused to a pyridine ring

Uniqueness: Tetrazolo[1,5-a]pyridine-5-carboxylic acid is unique due to its specific positioning of the carboxylic acid group, which influences its chemical reactivity and biological activity. The presence of both tetrazole and pyridine rings provides a versatile scaffold for the development of novel compounds with diverse applications .

Biological Activity

Tetrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C6H4N4O2C_6H_4N_4O_2 and features a unique arrangement of nitrogen atoms within the tetrazole ring, along with a carboxylic acid group. This structural configuration contributes to its reactivity and biological activity, making it a valuable scaffold for drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole ring can mimic carboxylate groups found in natural substrates, allowing it to bind effectively to active sites on enzymes. Additionally, the pyridine component can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted that derivatives of this compound displayed potent antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. For instance, one study reported that specific derivatives exhibited IC50 values in the micromolar range against these cell lines, indicating promising anticancer activity .

Table 1: Anticancer Activity of Tetrazolo[1,5-a]pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AA54920Apoptosis induction
Compound BHCT-11615Cell cycle arrest
Compound CMDA-MB-23125Inhibition of proliferation

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various tetrazolo derivatives against resistant strains of bacteria. The results indicated that certain derivatives had an MIC (Minimum Inhibitory Concentration) significantly lower than standard antibiotics used for comparison.
  • Anticancer Evaluation : In a comparative study involving multiple derivatives of tetrazolo compounds, it was found that modifications to the carboxylic acid group enhanced cytotoxicity against lung cancer cells while maintaining low toxicity towards normal cells. This suggests a structure-activity relationship that could guide future drug design efforts aimed at maximizing therapeutic efficacy while minimizing side effects .

Properties

IUPAC Name

tetrazolo[1,5-a]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-2-1-3-5-7-8-9-10(4)5/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQRDIZBVKQGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=NN2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323702
Record name tetrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7477-12-5
Record name 7477-12-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.